5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide
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Overview
Description
5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
The synthesis of 5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide typically involves the condensation of 5-nitrofuran-2-carboxylic acid with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives with potential biological activities.
Medicine: Its potential as an antiviral agent has been explored, particularly against influenza viruses.
Mechanism of Action
The mechanism of action of 5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its antibacterial and antifungal activities by generating reactive oxygen species (ROS) that damage cellular components of the microorganisms . Additionally, the compound may inhibit key enzymes involved in the metabolic pathways of the target organisms, leading to their death .
Comparison with Similar Compounds
5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide can be compared with other furan derivatives, such as:
- 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide
- 3-methyl-5-nitro-N-[(1S)-1-phenylethyl]pyridin-2-amine
- 5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide
- 5-nitro-N-[(1R)-1-phenylethyl]-2-pyridinamine
These compounds share similar structural features but differ in their substituents and overall biological activities. The uniqueness of this compound lies in its specific combination of the nitro group and the (1S)-1-phenylethyl moiety, which contributes to its distinct pharmacological profile.
Properties
CAS No. |
779327-05-8 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-9(10-5-3-2-4-6-10)14-13(16)11-7-8-12(19-11)15(17)18/h2-9H,1H3,(H,14,16)/t9-/m0/s1 |
InChI Key |
YVLORCVRBMUNQM-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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